molecular formula C6H12ClN5O B6224233 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride CAS No. 2763755-73-1

3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride

Cat. No.: B6224233
CAS No.: 2763755-73-1
M. Wt: 205.6
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride is a chemical compound with the molecular formula C6H12ClN5O It is a derivative of piperidine and tetrazole, which are both significant in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride typically involves multistep reactions. One common method includes the reaction of piperidine derivatives with azide compounds under specific conditions to form the tetrazole ring. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups onto the tetrazole ring .

Scientific Research Applications

3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride is unique due to its combination of the piperidine and tetrazole rings, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2763755-73-1

Molecular Formula

C6H12ClN5O

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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